Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a fused 1,3-dioxolo[4,5-f]benzothiazole core linked via an amino group to a 1,3-benzothiazole moiety substituted with a methyl carboxylate at position 6 (Figure 1). The 1,3-dioxolo ring enhances metabolic stability, while the benzothiazole backbone is associated with diverse pharmacological applications, including antimicrobial and neuroprotective effects .
Properties
IUPAC Name |
methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-22-15(21)8-2-3-9-13(4-8)25-16(18-9)20-17-19-10-5-11-12(24-7-23-11)6-14(10)26-17/h2-6H,7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDMBWAFKYMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) . These enzymes are physiologically highly relevant targets in different indication areas. APAHs, for instance, are involved in the polyamine metabolism.
Mode of Action
The compound interacts with its targets through a binding process. The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop a fluorescence lifetime (FLT)-based binding assay. This assay is suitable to determine accurate binding constants for inhibitors against enzymes of the histone deacetylase family.
Biochemical Pathways
The compound affects the polyamine metabolism pathway, as APAHs are involved in this pathway. Polyamines have been reported to interfere with biofilm formation, a major success strategy of certain pathogens.
Biological Activity
Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of two benzothiazole moieties and a dioxole ring. Its molecular formula is , with a molecular weight of approximately 358.4 g/mol. The presence of functional groups such as the methyl ester and the dioxole contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The ability to bind to specific receptors can influence cellular signaling and gene expression.
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit moderate to potent antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazoles, including this compound, possess significant antimicrobial properties. In one study, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results at concentrations around 50 mg/ml .
Anti-inflammatory Activity
Molecular docking studies have suggested that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition can lead to reduced inflammatory responses in biological systems .
Anticancer Potential
Some benzothiazole derivatives have been evaluated for their anticancer activities. The mechanisms involve inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways. Preliminary studies suggest that this compound may also exhibit similar properties.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds. For instance:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Electronic Effects : The target compound’s methyl carboxylate introduces moderate polarity compared to the nitro group in (electron-withdrawing) or the hydroxyl group in (electron-donating).
- Bioavailability : The 1,3-dioxolo ring in the target compound and improves metabolic stability over simpler benzothiazoles like , which may undergo rapid oxidation .
Key Findings :
- Target Compound vs. : While leverages fluorine for pesticidal potency, the target compound’s methyl carboxylate may enhance solubility for drug delivery .
- Target Compound vs. : The hydroxyl group in improves blood-brain barrier penetration for neuroimaging, whereas the methyl ester in the target compound could act as a prodrug, hydrolyzing to a bioactive acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
